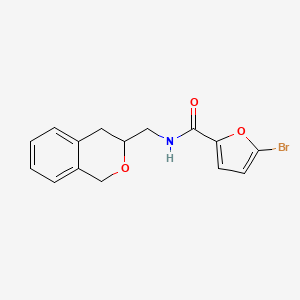

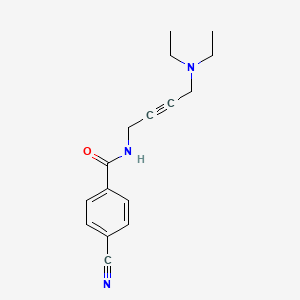

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide” is a compound that has been studied for its potential therapeutic applications . It’s a part of a class of compounds known as arylpiperazines . Arylpiperazines are known to have affinity towards alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Synthesis Analysis

The synthesis of “this compound” and similar compounds involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a piperazine ring and a methoxyphenyl group . The piperazine ring adopts a chair conformation .Applications De Recherche Scientifique

Cocaine Abuse Therapeutic Agent Synthesis

A key piece of research outlines the first catalytic enantioselective synthesis of a compound closely related to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide, designed as a cocaine abuse therapeutic agent. This synthesis involves several steps, including a critical asymmetric step utilizing chiral isoborneolsulfonamide ligands. This process has implications for developing treatments for cocaine addiction, showcasing the chemical's potential in therapeutic applications (Forrat, Ramón, & Yus, 2007).

Antagonists for Neurotransmitter Receptors

Research on phenyl benzenesulfonamides has identified them as potent and selective antagonists of the 5-HT6 serotonin receptor. N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, a compound within this class, exhibits high affinity and selectivity for 5-HT6 receptors, suggesting its utility in neurological research and potential therapeutic applications (Bromidge et al., 2001).

Enhancement of Cognitive Functions

Another significant application is the discovery of compounds like SB-399885, which are potent, selective 5-HT6 receptor antagonists with demonstrated cognitive-enhancing properties in animal models. This research supports the potential of such compounds in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Liquid Chromatography Analytical Derivatization

In the realm of analytical chemistry, compounds structurally related to this compound have been utilized as derivatization reagents in liquid chromatography. These reagents allow for sensitive detection of analytes, showcasing the chemical's versatility in analytical applications (Wu et al., 1997).

Antimicrobial and Antifungal Activity

Further research into 1,2,4-triazole derivatives containing a piperazine nucleus has revealed their promising antimicrobial and antifungal activities. These findings open up avenues for the development of new therapeutic agents to combat infectious diseases (Mermer et al., 2018).

Mécanisme D'action

Target of Action

The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide is the alpha1-adrenergic receptors (α1-ARs), which are a class of G-protein-coupled receptors . These receptors are among the most studied G protein-coupled receptors and are known to play a significant role in various neurological conditions .

Mode of Action

This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This binding affinity ranges from 22 nM to 250 nM . The compound’s interaction with these receptors leads to changes in their activity, which can have various effects on the body.

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the action of this compound on these receptors can influence these biochemical pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile, which impacts the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of alpha1-adrenergic receptor activity. This modulation can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Additionally, it can influence the treatment of various neurological conditions .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3S/c1-3-22(19,20)16-8-9-17-10-12-18(13-11-17)14-6-4-5-7-15(14)21-2/h4-7,16H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYJZICCCHOLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2729126.png)